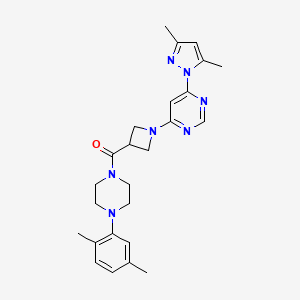
(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C25H31N7O and its molecular weight is 445.571. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of cancer research and neuropharmacology. This article reviews the biological activity of this compound based on recent studies, synthesizing findings from diverse sources.
Chemical Structure and Properties
The compound is characterized by a multi-ring structure that includes a pyrazole, pyrimidine, and piperazine moiety. Its molecular formula is C19H24N6O with a molecular weight of approximately 356.44 g/mol. The structural complexity contributes to its potential interactions with various biological targets.
Anticancer Activity
Research indicates that compounds containing the 3,5-dimethylpyrazole moiety exhibit significant anticancer properties. For instance:
- Cytotoxic Effects : A study demonstrated that derivatives of 3,5-dimethylpyrazole showed cytotoxic effects against various cancer cell lines. Specifically, compounds were tested for their ability to induce apoptosis and cell cycle arrest in glioma cells (C6) with IC50 values ranging from 5.00 to 29.85 µM .
| Compound | IC50 (C6 Cell Line) | Mechanism of Action |
|---|---|---|
| 5f | 5.13 µM | Induces apoptosis; cell cycle arrest |
| 5a | 5.00 µM | Selective cytotoxicity |
Modulation of Autophagy
Another study highlighted that certain pyrazole derivatives reduced mTORC1 activity, leading to increased autophagy levels in pancreatic cancer cells. This suggests a dual mechanism where these compounds not only inhibit cancer cell proliferation but also enhance autophagic processes, potentially overcoming resistance to chemotherapy .
Neuropharmacological Potential
The piperazine component of the compound may confer neuroactive properties. Piperazine derivatives have been associated with various effects on the central nervous system (CNS), including anxiolytic and antidepressant activities. The specific interactions of this compound with neurotransmitter systems remain to be fully elucidated but warrant further investigation.
Case Studies and Research Findings
- Anticancer Studies : In preclinical models, compounds similar to the target compound have shown promising results against pancreatic cancer by disrupting autophagic flux and enhancing apoptosis .
- Neuropharmacology : Piperazine derivatives have been explored for their potential in treating anxiety and depression, indicating that this compound may also have implications in CNS disorders .
Future Directions
Further research is necessary to explore:
- In vivo Studies : Evaluating the efficacy and safety profile in animal models.
- Mechanistic Studies : Understanding the detailed pathways through which this compound exerts its biological effects.
- Structure-Activity Relationships (SAR) : Identifying which structural components are critical for its biological activity.
Eigenschaften
IUPAC Name |
[4-(2,5-dimethylphenyl)piperazin-1-yl]-[1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]azetidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N7O/c1-17-5-6-18(2)22(11-17)29-7-9-30(10-8-29)25(33)21-14-31(15-21)23-13-24(27-16-26-23)32-20(4)12-19(3)28-32/h5-6,11-13,16,21H,7-10,14-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBSCCGRXQLCQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3CN(C3)C4=NC=NC(=C4)N5C(=CC(=N5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













